

physical and chemical properties of 1-(2-Methoxyethyl)2-nitrobenzene

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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)2-nitrobenzene

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An In-depth Technical Guide to 1-(2-Methoxyethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene is limited in publicly accessible literature. This guide provides extrapolated data based on structurally similar compounds, namely the para isomer, 1-(2-methoxyethyl)-4-nitrobenzene, and the related compound, ortho-nitroanisole. The information herein is intended for research and development purposes and should be used with an understanding of its theoretical nature.

Introduction

1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound featuring a benzene ring substituted with a nitro group and a methoxyethyl group at the ortho positions. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential applications. As with many nitroaromatic compounds, it holds potential as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the nitro group, a strong electron-withdrawing group, and the methoxyethyl group, a weakly activating ortho, para-directing group, creates a unique chemical environment for further functionalization of the aromatic ring.

Physical and Chemical Properties



Due to the scarcity of direct experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene, the following properties are estimated based on its isomers and related compounds.

Estimated Physical Properties

Property	Estimated Value	Basis for Estimation
Molecular Formula	C ₉ H ₁₁ NO ₃	-
Molecular Weight	181.19 g/mol	Calculated from the molecular formula.[1][2]
Appearance	Pale yellow liquid or low- melting solid	Based on the appearance of ortho-nitroanisole and other substituted nitrobenzenes.[3]
Boiling Point	~270-280 °C at 760 mmHg	Extrapolated from ortho- nitroanisole (277 °C) and considering the larger methoxyethyl group.[3]
Melting Point	< 25 °C	Likely lower than the para isomer (if solid) due to the asymmetry of the ortho substitution.
Density	~1.2 g/cm³	Similar to other nitroaromatic compounds.
Solubility	Sparingly soluble in water; soluble in common organic solvents like ethanol, ether, and acetone.	General solubility characteristics of nitroaromatic compounds.

Chemical Reactivity

The chemical reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene is primarily dictated by the interplay of the electron-withdrawing nitro group and the electron-donating character of the methoxyethyl group's ether oxygen.



- Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[4][5] The methoxyethyl group, due to the oxygen's lone pairs, is an ortho, para-director and an activating group. The directing effects of these two groups are in opposition. The strong deactivating nature of the nitro group will significantly reduce the overall reactivity of the ring towards electrophiles. However, substitution, if it occurs, is most likely to be directed to the positions meta to the nitro group and ortho/para to the methoxyethyl group.[6]
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a common strategy in the synthesis of anilines, which are valuable precursors in drug development.
- Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Potential Applications in Drug Development

While specific biological activities of 1-(2-Methoxyethyl)-2-nitrobenzene have not been reported, its structural motifs suggest its utility as a synthetic intermediate. Nitroaromatic compounds are frequently used as precursors for the synthesis of a wide range of pharmaceuticals. The reduction of the nitro group to an amine is a key transformation that opens up a plethora of synthetic possibilities for creating novel drug candidates.

Experimental Protocols

The following are generalized experimental protocols that could be adapted for the synthesis and characterization of 1-(2-Methoxyethyl)-2-nitrobenzene.

Proposed Synthesis: Nitration of (2-Methoxyethyl)benzene

A plausible route to 1-(2-Methoxyethyl)-2-nitrobenzene is the direct nitration of (2-methoxyethyl)benzene. The methoxyethyl group is an ortho, para-director, so a mixture of ortho and para isomers is expected.



Materials:

- (2-Methoxyethyl)benzene
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Sodium Bicarbonate (NaHCO₃) solution (saturated)
- Magnesium Sulfate (MgSO₄)
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a
 mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 or 2:1 v/v
 ratio) in an ice bath to 0-5 °C.
- Slowly add (2-methoxyethyl)benzene to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
- Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.



• The resulting crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

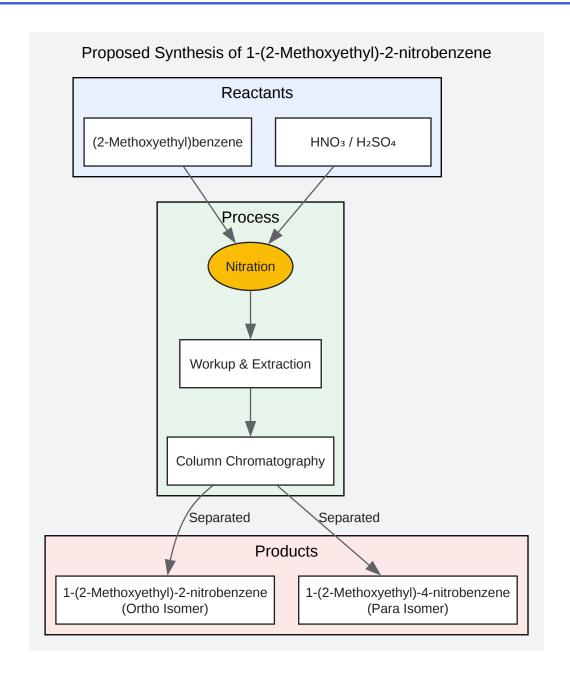
Characterization

The synthesized 1-(2-Methoxyethyl)-2-nitrobenzene can be characterized using standard analytical techniques:

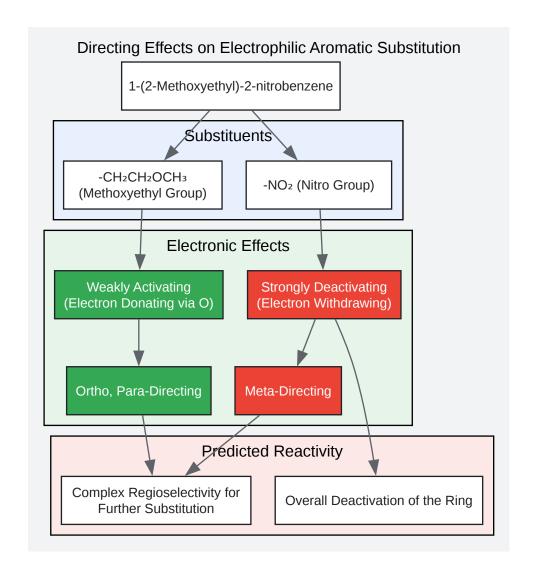
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the substitution pattern on the aromatic ring and the presence of the methoxyethyl group.
- Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the C-O-C stretch of the ether would be expected.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Visualizations Proposed Synthetic Workflow









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